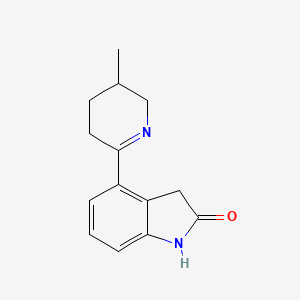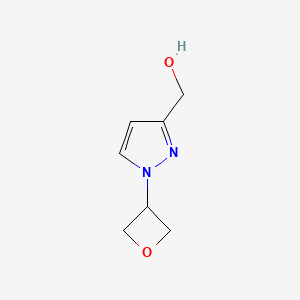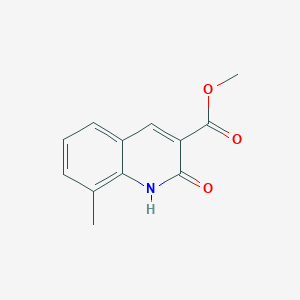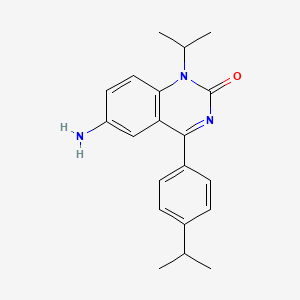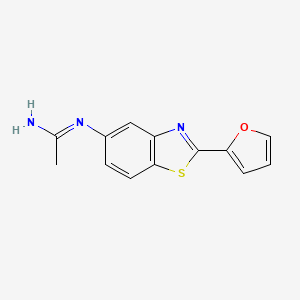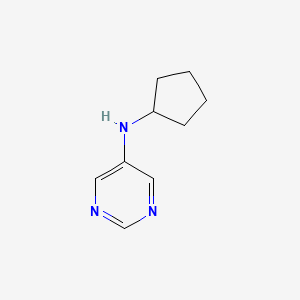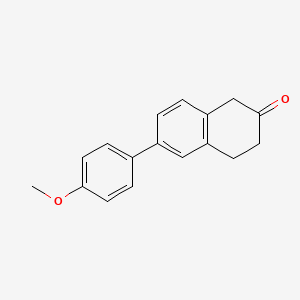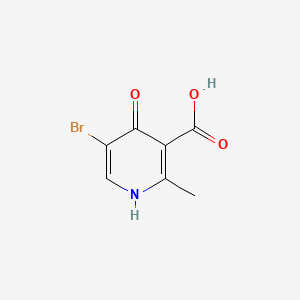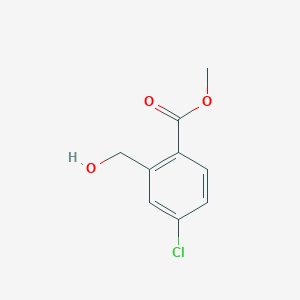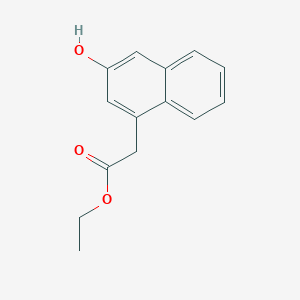
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a naphthalene ring with a hydroxyl group at the 3-position and an acetate ester linked to the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-hydroxynaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 3-hydroxynaphthalene with ethyl chloroacetate in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. This reaction forms the desired ester along with the release of hydrogen chloride (HCl).
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.
Major Products Formed:
Oxidation: 3-hydroxynaphthalene-1-carboxylic acid or 3-hydroxynaphthalene-1-one.
Reduction: 3-hydroxynaphthalene-1-ol or 3-hydroxynaphthalene-1-aldehyde.
Substitution: Various amides, esters, or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is structurally similar to other naphthalene derivatives, such as Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate and Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate. These compounds share the naphthalene core but differ in the position of the hydroxyl group and the ester moiety. The unique positioning of the hydroxyl group in this compound contributes to its distinct chemical and biological properties.
Comparación Con Compuestos Similares
Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate
Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate
Ethyl 2-(1-hydroxynaphthalen-1-yl)acetate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
ethyl 2-(3-hydroxynaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8,15H,2,9H2,1H3 |
Clave InChI |
LQTKUVQELKGVSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


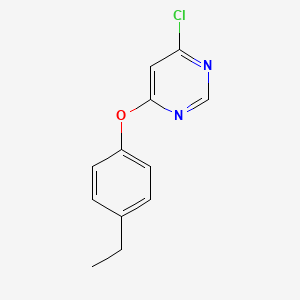

![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)
